N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a 1,2,4-oxadiazole ring, a 1,2,4-triazolo[4,3-a]pyridine ring, a phenylthio group, and an amide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound’s structure suggests it could exhibit aromaticity due to the presence of the 1,2,4-oxadiazole and 1,2,4-triazolo[4,3-a]pyridine rings. Aromatic compounds are known for their stability and unique reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the oxadiazole and triazolopyridine rings, as well as the amide and phenylthio groups. These groups could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic acyl substitution, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Scientific Research Applications
Synthesis and Characterization
- The compound falls under a series of new N- and S-substituted 1,3,4-oxadiazole derivatives. These derivatives, including similar compounds, have been synthesized and characterized, providing a foundation for understanding their chemical properties and potential applications (El‐Sayed et al., 2008).
Biological Assessment
- A study focused on the synthesis and biological assessment of similar compounds, highlighting their potential biological properties and uses (Karpina et al., 2019).
Antimicrobial Activities
- Research on new 1,2,4-triazoles, their Mannich and Schiff bases, and their antimicrobial activities provides insight into the potential antimicrobial applications of these compounds (Bayrak et al., 2009).
Iodine(III)-Mediated Synthesis
- A study exploring the iodine(III)-mediated synthesis of similar compounds and their antimicrobial evaluations suggests potential for developing new antimicrobial agents (Prakash et al., 2011).
Novel Synthesis Methods
- The exploration of new methods for synthesizing heterocyclic compounds, including those similar to the specified compound, reveals advancements in chemical synthesis techniques (Gomha & Riyadh, 2011).
Herbicidal Activity
- Research on N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are structurally related, shows their potential as herbicides, suggesting a possible agricultural application (Moran, 2003).
Antiviral and Anticancer Activities
- A series of similar compounds demonstrated moderate to high anti-HIV activity and moderate anticancer activity, indicating their potential use in medical research (Brzozowski, 1998).
Safety and Hazards
Properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c1-13-21-19(27-24-13)14-7-9-25-16(11-14)22-23-17(25)12-20-18(26)8-10-28-15-5-3-2-4-6-15/h2-7,9,11H,8,10,12H2,1H3,(H,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZBKABSLXINFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CCSC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.